molecular formula C68H129N2O20P B1253853 lipid A-disaccharide-1-phosphate

lipid A-disaccharide-1-phosphate

Cat. No. B1253853
M. Wt: 1325.7 g/mol
InChI Key: HLDJGHAAKRKPAV-QDORLFPLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).

Scientific Research Applications

Modification and Resistance Mechanisms in Bacteria

Pathogenic bacteria, such as Helicobacter pylori, modify the lipid A portion of their lipopolysaccharides to evade the host immune response. The modification of negatively charged phosphate groups in lipid A contributes to resistance against antimicrobial peptides targeting bacterial surfaces. Specifically, H. pylori's lipid A features a unique phosphoethanolamine unit linked to the disaccharide backbone's 1-position. Two enzymes are involved in the periplasmic modification of H. pylori lipid A's 1-phosphate group, with one (Hp0021) responsible for the removal of the 1-phosphate group from mature lipid A, and the other (Hp0022) for adding the phosphoethanolamine unit at the 1-position. This process requires two enzymatic steps (Tran et al., 2004).

Synthesis of Bacterial Transglycosylase Inhibitors

Lipid II analogues containing a 1-C-glycoside linkage between the disaccharide and pyrophosphate or pyrophosphonate-lipid moieties have been synthesized for bacterial transglycosylase inhibition. These analogues are enzymatically uncleavable and display varying potency against bacterial transglycosylase (TGase), with the Lipid II-C-O-PP showing potential as a TGase inhibitor (Lin et al., 2015).

Epigenetic Regulation and Cell Signaling

Sphingosine-1-phosphate (S1P), a lipid similar to lipid A-disaccharide-1-phosphate, is involved in epigenetic regulation and cell signaling. S1P binds directly to nuclear enzymes, histone deacetylases (HDACs) 1 and 2, and modulates gene expression in response to external stimuli. This interaction plays a role in the epigenetic regulation of gene expression (Hait et al., 2009).

Role in Disease and Therapeutic Targets

S1P and its axis are implicated in disorders such as cancer and inflammatory diseases. The development of inhibitors targeting the generation, transport, and degradation of S1P, as well as specific receptor agonists, presents therapeutic opportunities. However, preclinical studies and clinical trials reveal conflicting results, emphasizing the complexity of targeting the S1P axis (Kunkel et al., 2013).

Biomarkers and Lipidomics

Lipid A-disaccharide-1-phosphate can serve as a biomarker in various biological contexts. For instance, the measurement of lipid phosphate in marine and estuarine sediments indicates microbial biomass. The lipid composition also helps define microbial community structure, as different lipids are associated with different types of microorganisms (White et al., 2004).

Development of Monophosphoryl Lipid A

Escherichia coli mutants have been constructed to produce monophosphoryl lipid A, which lacks a phosphate group at the 1-position and can be used as an adjuvant. This is important for both the development of lipid A adjuvants and the integration of heterologous genes into the E. coli chromosome (Chen et al., 2011).

properties

Molecular Formula

C68H129N2O20P

Molecular Weight

1325.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1

InChI Key

HLDJGHAAKRKPAV-QDORLFPLSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.